![molecular formula C15H14BrNO4S B270372 Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using a variety of methods. This compound has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs. In
Applications De Recherche Scientifique
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In addition, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has also been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase (FabI), which is involved in bacterial fatty acid biosynthesis.
Biochemical and Physiological Effects:
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, it has been found to modulate the expression of genes involved in cell cycle regulation and DNA damage response. In bacterial cells, Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to inhibit fatty acid biosynthesis, leading to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool in the development of new cancer therapies. In addition, its antibacterial and anti-inflammatory activity make it a potential candidate for the treatment of bacterial infections and inflammatory diseases. However, one of the limitations of using Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate. One area of research is the development of new cancer therapies based on this compound. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo. In addition, the potential use of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in combination with other anticancer agents should be explored. Another area of research is the development of new antibacterial agents based on this compound. Further studies are needed to determine the spectrum of activity and mechanism of action of this compound against bacterial pathogens. Finally, the potential use of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in the treatment of inflammatory diseases such as rheumatoid arthritis should be explored.
Méthodes De Synthèse
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-bromobenzenesulfonyl chloride with 2-aminobenzoic acid ethyl ester. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography. Other methods of synthesis include the reaction of 3-bromobenzenesulfonyl chloride with 2-aminobenzoic acid followed by esterification with ethanol.
Propriétés
Nom du produit |
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate |
|---|---|
Formule moléculaire |
C15H14BrNO4S |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
ethyl 2-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)13-8-3-4-9-14(13)17-22(19,20)12-7-5-6-11(16)10-12/h3-10,17H,2H2,1H3 |
Clé InChI |
WPNNKBBQGATAFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
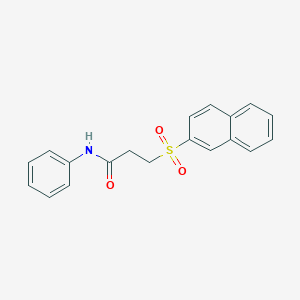

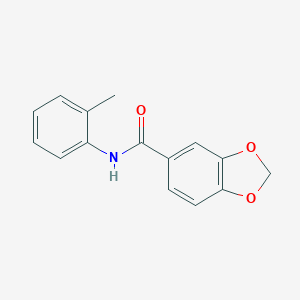
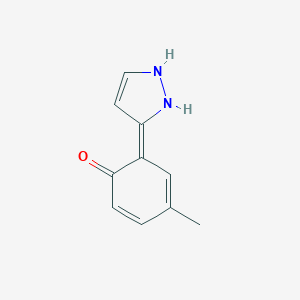
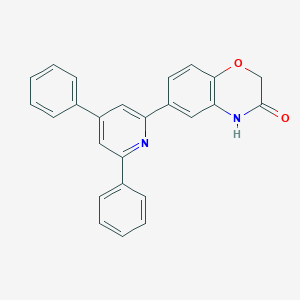
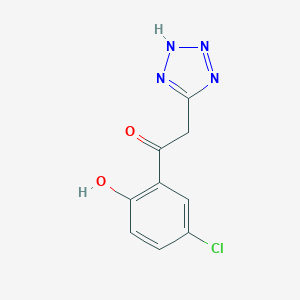
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)

![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)

![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)